molecular formula C6H9N3O2S B8477183 N-(6-aminopyridin-2-yl)methanesulfonamide

N-(6-aminopyridin-2-yl)methanesulfonamide

Cat. No. B8477183
M. Wt: 187.22 g/mol
InChI Key: QULQYFTWZIKWGS-UHFFFAOYSA-N
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Patent
US09216173B2

Procedure details

Pyridine (0.130 mL, 1.60 mmol) was added to pyridine-2,6-diamine (350 mg, 3.21 mmol) in DCM (6.4 mL). The reaction mixture was cooled to 0° C., and then methanesulfonyl chloride (0.124 mL, 1.60 mmol) was added dropwise. The reaction mixture was allowed to warm to room temperature, and then the reaction mixture was concentrated under reduced pressure. The residue was purified by silica gel chromatography (30-100% acetone/hexanes, linear gradient) to afford N-(6-aminopyridin-2-yl)methanesulfonamide (˜50% purity) that was used without further purification. MS ESI calc'd. for C6H10N3O2S [M+H]+ 188. found 188.
Quantity
0.13 mL
Type
reactant
Reaction Step One
Quantity
350 mg
Type
reactant
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.124 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=CC=CC=1.[N:7]1[C:12]([NH2:13])=[CH:11][CH:10]=[CH:9][C:8]=1[NH2:14].[CH3:15][S:16](Cl)(=[O:18])=[O:17]>C(Cl)Cl>[NH2:13][C:12]1[N:7]=[C:8]([NH:14][S:16]([CH3:15])(=[O:18])=[O:17])[CH:9]=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
0.13 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
350 mg
Type
reactant
Smiles
N1=C(C=CC=C1N)N
Name
Quantity
6.4 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.124 mL
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel chromatography (30-100% acetone/hexanes, linear gradient)

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=CC(=N1)NS(=O)(=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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